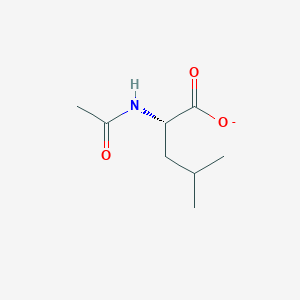

N-acetyl-L-leucinate

Description

Properties

Molecular Formula |

C8H14NO3- |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

(2S)-2-acetamido-4-methylpentanoate |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/p-1/t7-/m0/s1 |

InChI Key |

WXNXCEHXYPACJF-ZETCQYMHSA-M |

SMILES |

CC(C)CC(C(=O)[O-])NC(=O)C |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[O-])NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)[O-])NC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a rare neurodegenerative disorder characterized by progressive cerebellar ataxia and cognitive decline. N-acetyl-L-leucinate has shown promise in improving symptoms and quality of life for patients with NPC.

- Clinical Trials : A Phase II clinical trial demonstrated significant improvements in symptoms and functionality after six weeks of treatment with this compound in both pediatric and adult patients . Ongoing Phase III trials aim to further validate these findings and assess long-term efficacy and safety.

- Mechanism of Action : The drug appears to enhance cerebral glucose metabolism and promote autophagy, which may help mitigate neuroinflammation and cell death associated with NPC .

Traumatic Brain Injury

Research indicates that this compound may also be beneficial in the context of traumatic brain injury (TBI).

- Animal Studies : In experimental models, oral administration of this compound improved motor and cognitive outcomes following controlled cortical impact injuries . The compound was found to attenuate cell death and reduce neuroinflammatory markers, suggesting it could serve as a neuroprotective agent.

- Potential Benefits : By restoring autophagy flux and limiting neuroinflammation, this compound may enhance recovery following TBI .

Comparative Efficacy of Enantiomers

The pharmacological effects of this compound are significantly influenced by its enantiomeric forms. The L-enantiomer has been identified as the active form, demonstrating superior efficacy compared to the D-enantiomer in various studies.

| Enantiomer | Efficacy | Applications |

|---|---|---|

| This compound | Neuroprotective, improves symptoms in NPC and TBI | Approved for clinical trials for NPC |

| N-acetyl-D-leucinate | Ineffective in neuroprotection | Not used clinically |

Safety Profile

This compound has been reported to have a favorable safety profile with no major side effects observed at therapeutic doses. This aspect makes it an attractive candidate for long-term treatment protocols in chronic conditions like NPC .

Chemical Reactions Analysis

Chemical Acetylation of L-Leucine

N-Acetyl-L-leucinate is synthesized via acetylation of L-leucine using acetic anhydride under controlled conditions. This reaction typically employs a continuous-flow reactor for efficiency:

Mechanism :

-

Step 1 : L-Leucine reacts with acetic anhydride to form N-acetyl-L-leucine.

-

Step 2 : Acidification (e.g., HCl) precipitates N-acetyl-L-leucine, which is deprotonated to this compound at physiological pH .

Side Reaction : Hydrolysis of acetic anhydride reduces yield:

Metabolism and Hydrolysis

This compound acts as a prodrug, undergoing intracellular deacetylation to release L-leucine. Key metabolic data from liver microsome studies:

| Parameter | Human | Mouse | Source |

|---|---|---|---|

| Kₘ (µM) | 216 | 69 | |

| Vₘₐₓ (µmol/min/mg) | 6.8 | 2.6 | |

| Half-life | ~10–20 minutes | ~10–20 minutes |

Mechanism :

-

Enzymatic cleavage by esterases or amidases in liver S9 fractions:

Stability and Degradation

This compound is stable under physiological pH (7.3–7.4) but degrades under extreme acidic or alkaline conditions:

-

pH Sensitivity :

Transport Mechanisms

While not a direct chemical reaction, transport via anion carriers influences its bioavailability:

-

OAT1/OAT3 : Mediate renal uptake (IC₅₀ = 6.2 mM and 0.70 mM, respectively) .

-

MCT1 : Facilitates cellular uptake with lower affinity (log D = -2.54) compared to LAT1 .

Key Data Tables

Table 1 : Kinetic Parameters of this compound Metabolism

| Species | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

|---|---|---|---|

| Human | 216 | 6.8 | 0.031 |

| Mouse | 69 | 2.6 | 0.038 |

Table 2 : Synthetic Optimization in Continuous-Flow Reactors

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes reaction rate |

| Residence time | 5–30 seconds | Minimizes side reactions |

| Acetic anhydride ratio | 1.3–1.45 equivalents | Balances cost and yield |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₈H₁₄NO₃⁻ (as the conjugate base) .

- Molecular Weight : 172.20 g/mol .

- CAS Number : 1188-21-2 (for N-acetyl-L-leucine) .

- Physical Properties :

N-Acetyl-L-leucinate is utilized in pharmaceutical research, particularly in formulations targeting neurological conditions such as vestibular dysfunction and vertigo . Its acetyl group enhances metabolic stability and bioavailability compared to unmodified leucine .

Comparison with Structurally Similar Compounds

N-Acetyl-D-Leucine

- Molecular Formula: C₈H₁₄NO₃⁻ .

- Stereochemistry : D-enantiomer of N-acetyl-leucine.

- Applications : Used in chiral resolution studies and enzymatic specificity research.

Key Difference: The D-form exhibits distinct biological activity due to stereochemical incompatibility with L-amino acid-specific enzymes, limiting its therapeutic utility compared to the L-form .

N-Acetyl-L-Tryptophan

- Molecular Formula : C₁₃H₁₄N₂O₃ .

- Molecular Weight : 246.26 g/mol .

- CAS Number : 1218-34-4 .

- Applications: Certified reference material for quality control in amino acid infusion formulations (e.g., China Pharmacopeia) .

Key Difference : The indole side chain in tryptophan enhances UV absorbance and fluorescence properties, making it useful in analytical chemistry, unlike the hydrophobic isobutyl group of leucine derivatives .

Acetylglycyl-L-Leucine

Glycyl-L-Leucine

- Molecular Formula : C₈H₁₆N₂O₃ .

- Molecular Weight : 188.22 g/mol .

- CAS Number : 869-19-2 .

- Applications : Studied for ion-binding properties (e.g., lithium and sodium ions) in biochemical contexts .

Key Difference : Lack of an acetyl group reduces steric hindrance, increasing flexibility and ion-binding efficiency compared to acetylated derivatives .

N²-Acetyl-L-Lysine

- Molecular Formula : C₈H₁₆N₂O₃ .

- Molecular Weight : 188.22 g/mol .

- CAS Number : 1946-82-3 .

- Structure: Acetylation occurs on the ε-amino group of lysine.

Key Difference : The ε-acetylation in lysine derivatives alters cellular uptake and protein interaction mechanisms compared to α-acetylated leucinate .

Research Findings and Implications

- Stereochemical Impact : The L-form of N-acetyl-leucinate shows higher bioactivity in neurological applications than the D-form, emphasizing the importance of chirality in drug design .

- Structural Modifications: Acetylation generally improves metabolic stability but may reduce solubility compared to non-acetylated analogs like glycyl-leucine .

- Therapeutic Potential: R-Tetrahydropapaverine this compound exemplifies how salt forms can enhance pharmacokinetic properties for targeted delivery .

Preparation Methods

Racemization and Acylation of L-Leucine

The most common industrial method involves a two-step process: racemization of L-leucine to DL-leucine followed by N-acylation .

Step 1: Racemization

L-leucine is suspended in an organic acid (e.g., butyric acid, propionic acid) with an aldehyde catalyst (e.g., formaldehyde, benzaldehyde) at 80–100°C for 1–3 hours. This induces racemization, yielding DL-leucine with >90% efficiency. For example:

-

Butyric acid (1000 L) + L-leucine (100 kg) + propionaldehyde (5 kg) at 80°C for 3 hours → 95 kg DL-leucine.

Step 2: Acylation

DL-leucine is treated with an acylating reagent (e.g., acetic anhydride, benzoyl chloride) under alkaline conditions (pH 7.5–10) at 5–30°C. Mineral acid neutralization (pH 2.0–2.5) precipitates N-acyl-DL-leucine.

Example Conditions

Direct Acetylation of L-Leucine

Alternative approaches bypass racemization by directly acetylating L-leucine. Patents describe using acetic anhydride in aqueous or solvent-free systems. For instance:

-

L-leucine + acetic anhydride in a continuous-flow reactor at 50–80°C → this compound with 85–92% yield.

Enzymatic Resolution of N-Acetyl-DL-Leucinate

D-Aminoacylase Catalyzed Hydrolysis

N-Acetyl-DL-leucinate is enzymatically resolved using D-L-aminoacylase to selectively hydrolyze the D-enantiomer, leaving this compound intact.

Process Details

-

Substrate : N-acetyl-DL-leucinate (55 kg in 300 L water)

-

Enzyme : D-L-aminoacylase (15–23 g)

-

Conditions : pH 7.0–8.0, 32°C, 48–72 hours

-

Outcome :

Advantages :

Continuous-Flow Synthesis

Integrated Racemization-Acylation Systems

Modern patents highlight continuous-flow reactors for simultaneous racemization and acetylation. Key features include:

-

Two-stage reactor :

-

Stage 1 : L-leucine + acetic anhydride → Partial acetylation.

-

Stage 2 : Racemization of unreacted L-leucine + further acetylation.

-

-

Benefits :

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and UV detection (210 nm) resolves this compound from byproducts. Mobile phases typically include:

Mass Spectrometry

LC-MS (e.g., Thermo Quantis Triple Quadrupole) confirms molecular ion peaks at m/z 174.1 ([M+H]⁺) and 196.1 ([M+Na]⁺).

Challenges and Optimization Strategies

Byproduct Mitigation

Enzymatic Efficiency

Industrial Applications

Q & A

Q. How can researchers integrate historical and emerging studies on this compound into experimental workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.